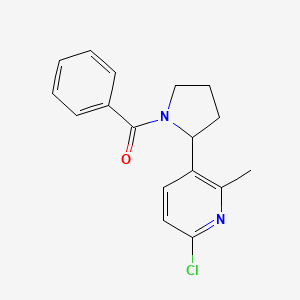

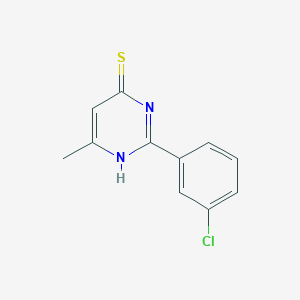

2-(3-chlorophenyl)-6-methylpyrimidine-4(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Chlorphenyl)-6-methylpyrimidin-4(3H)-thion ist eine heterocyclische Verbindung, die einen Pyrimidinring aufweist, der mit einer 3-Chlorphenylgruppe und einer Methylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-Chlorphenyl)-6-methylpyrimidin-4(3H)-thion beinhaltet typischerweise die Kondensation geeigneter Ausgangsmaterialien unter spezifischen Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 3-Chlorbenzaldehyd mit Thioharnstoff und Acetylaceton in Gegenwart einer Base wie Natriumethoxid. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um die Bildung des Pyrimidinrings zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie z. B. die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, den Prozess nachhaltiger gestalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Chlorphenyl)-6-methylpyrimidin-4(3H)-thion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Thiongruppe in ein Thiol oder andere reduzierte Formen umwandeln.

Substitution: Die Chlorphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, typischerweise unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und andere reduzierte Derivate.

Substitution: Verschiedene substituierte Pyrimidinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf seine antimikrobiellen und antiviralen Eigenschaften.

Medizin: Potenzieller Einsatz als Pharmakophor bei der Entwicklung neuer Therapeutika.

Industrie: Wird bei der Herstellung von fortgeschrittenen Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-Chlorphenyl)-6-methylpyrimidin-4(3H)-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, indem es an deren aktive Stellen bindet, wodurch Stoffwechselwege beeinflusst werden.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Potential use as a pharmacophore in the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-chlorophenyl)-6-methylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

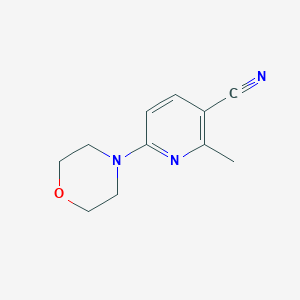

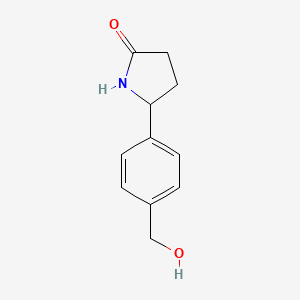

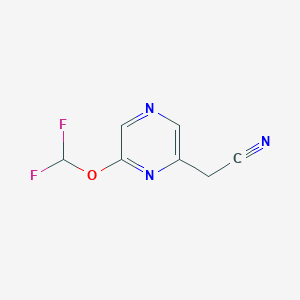

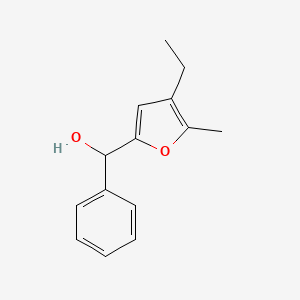

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(3-Chlorphenyl)-4(3H)-pyrimidinon: Ähnliche Struktur, jedoch mit einer Carbonylgruppe anstelle einer Thiongruppe.

2-(3-Chlorphenyl)-6-methylpyrimidin: Es fehlt die Thiongruppe.

2-(3-Chlorphenyl)-4(3H)-thiazol: Enthält einen Thiazolring anstelle eines Pyrimidinrings.

Einzigartigkeit

2-(3-Chlorphenyl)-6-methylpyrimidin-4(3H)-thion ist einzigartig durch das Vorhandensein sowohl der Thiongruppe als auch der 3-Chlorphenylsubstitution am Pyrimidinring. Diese Kombination von funktionellen Gruppen verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C11H9ClN2S |

|---|---|

Molekulargewicht |

236.72 g/mol |

IUPAC-Name |

2-(3-chlorophenyl)-6-methyl-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C11H9ClN2S/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15) |

InChI-Schlüssel |

OGMXOMVYPWCXFU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=S)N=C(N1)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)